

Cross-Validation of Analytical Data: A Comparative Guide to 3-(3-Bromophenyl)pyridine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-(3-Bromophenyl)pyridine

Cat. No.: B1282306

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of analytical data for **3-(3-Bromophenyl)pyridine**, a key intermediate in pharmaceutical and materials science research. By presenting detailed experimental protocols and comparing its spectral data with that of its isomers, this document serves as a valuable resource for identity confirmation and quality control.

Analytical Data Summary

The following tables summarize the key analytical data for **3-(3-Bromophenyl)pyridine** and its structural isomers, 2-(3-bromophenyl)pyridine and 4-(4-bromophenyl)pyridine. This comparative approach is essential for unambiguous identification, particularly in complex reaction mixtures.

Table 1: Physicochemical and Mass Spectrometry Data

Compound	Molecular Formula	Molecular Weight (g/mol)	Melting Point (°C)	Mass Spectrum (EI-MS) m/z
3-(3-Bromophenyl)pyridine	C ₁₁ H ₈ BrN	234.09	37.0 - 39.5	235 (M ⁺ +2, 93%), 233 (M ⁺ , 93%), 154 (M ⁺ - Br, 97%), 127 (100%)[1]
2-(3-Bromophenyl)pyridine	C ₁₁ H ₈ BrN	234.09	Not Reported	Not Publicly Available
4-(4-Bromophenyl)pyridine	C ₁₁ H ₈ BrN	234.09	Not Reported	Not Publicly Available

Table 2: ¹H NMR Spectral Data (CDCl₃)

Compound	Chemical Shift (δ, ppm) and Multiplicity
3-(3-Bromophenyl)pyridine	Data matches previously reported values[1]
2-(4-Bromophenyl)pyridine	8.71 – 8.63 (m, 1H), 7.90 – 7.83 (m, 2H), 7.77 – 7.65 (m, 2H), 7.62 – 7.55 (m, 2H), 7.26 – 7.21 (m, 1H)[2]
2,6-diphenyl-4-(3-bromophenyl)pyridine	8.24 (4H, d, J = 7.6 Hz), 7.91 (1H, s), 7.86 (2H, s), 7.69 (1H, d, J = 7.5 Hz), 7.64 (1H, d, J = 7.89 Hz), 7.56 (m, 1H)

Table 3: ¹³C NMR Spectral Data (CDCl₃, 126 MHz)

Compound	Chemical Shift (δ , ppm)
3-(3-Bromophenyl)pyridine	122.5, 123.6, 128.3, 128.7, 132.2, 134.1, 135.5, 136.8, 148.06, 148.11, 148.9[1]
2-(4-Bromophenyl)pyridine	156.2, 149.7, 138.2, 136.8, 131.8, 128.4, 123.4, 122.4, 120.3[2]
2,6-diphenyl-4-(3-bromophenyl)pyridine	Not Publicly Available

Table 4: Infrared (IR) Spectral Data (KBr, cm^{-1})

Compound	Key Vibrational Frequencies
3-(3-Bromophenyl)pyridine	1576, 1468, 1424, 1385[1]
Related Pyridine Derivatives	General ranges: C-H aromatic stretching (3100-3000), C=C and C=N aromatic stretching (1600-1400)

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on standard practices for the analysis of pyridine derivatives.

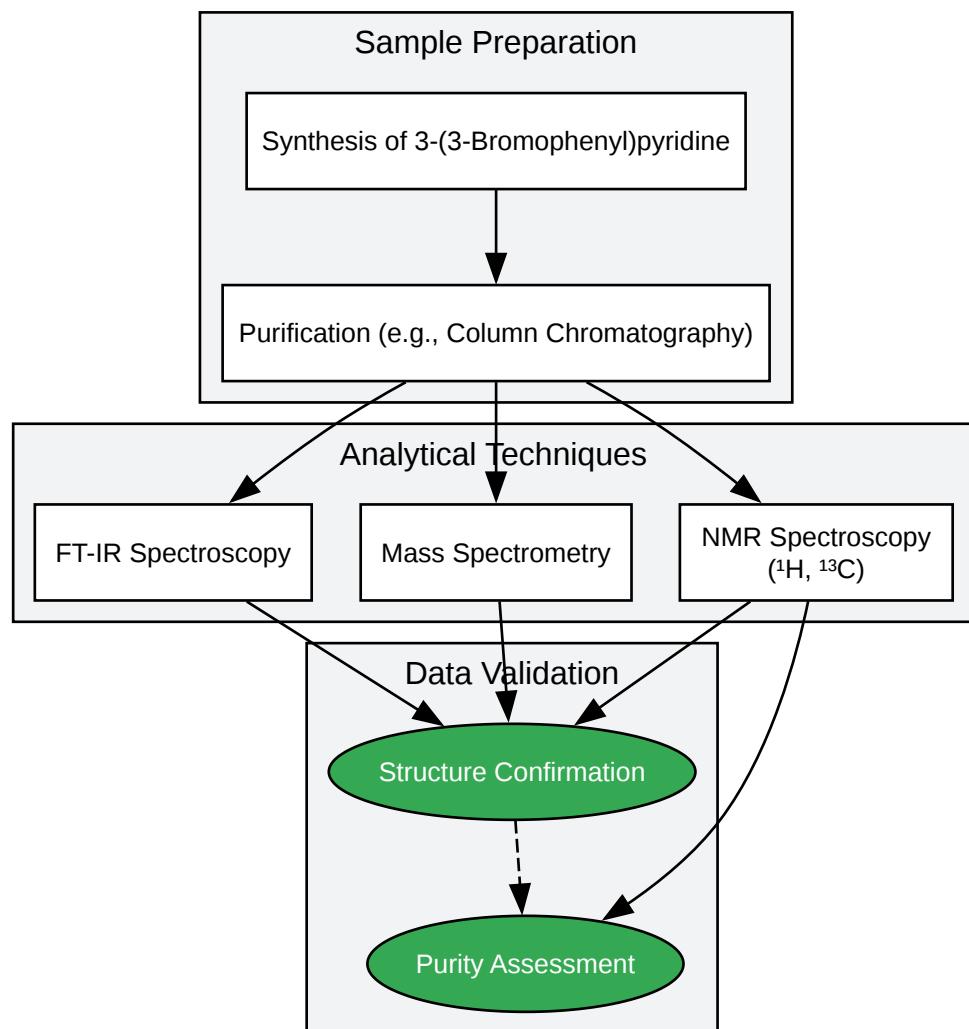
Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the sample for ^1H NMR and 20-30 mg for ^{13}C NMR in approximately 0.6-0.7 mL of deuterated chloroform (CDCl_3) containing tetramethylsilane (TMS) as an internal standard.
- Instrumentation: Acquire spectra on a 400 MHz or higher NMR spectrometer.
- ^1H NMR Acquisition:
 - Pulse Program: Standard single-pulse experiment.
 - Spectral Width: 0-10 ppm.

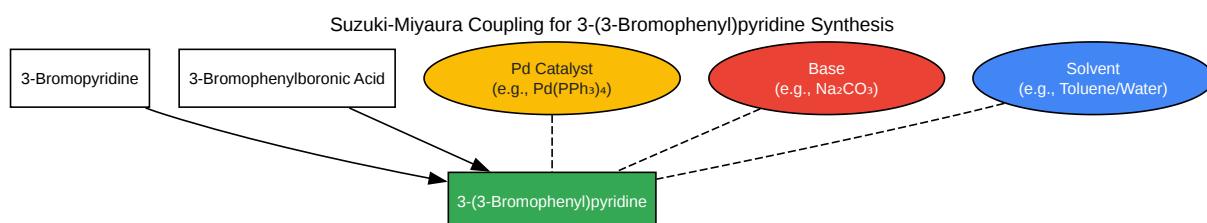
- Number of Scans: 16-32.
- Relaxation Delay: 1-2 seconds.
- ^{13}C NMR Acquisition:
 - Pulse Program: Proton-decoupled pulse program (e.g., 'zgpg30').
 - Spectral Width: 0-160 ppm.
 - Number of Scans: 1024 or more, depending on sample concentration.
 - Relaxation Delay: 2-5 seconds.
- Data Processing: Process the raw data using appropriate software (e.g., Mnova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the TMS signal (0.00 ppm for ^1H and ^{13}C).

Fourier-Transform Infrared (FT-IR) Spectroscopy

- Sample Preparation (KBr Pellet Method):
 - Grind a small amount of the solid sample with anhydrous potassium bromide (KBr) in an agate mortar and pestle.
 - Press the mixture into a thin, transparent pellet using a hydraulic press.
- Instrumentation: Use a standard FT-IR spectrometer.
- Data Acquisition:
 - Acquire a background spectrum of the empty sample compartment.
 - Place the KBr pellet in the sample holder and acquire the sample spectrum.
 - Typically, 16-32 scans are co-added at a resolution of 4 cm^{-1} .
- Data Analysis: Identify characteristic absorption bands corresponding to the functional groups present in the molecule.


Mass Spectrometry (MS)

- **Sample Introduction:** Introduce a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or after separation by Gas Chromatography (GC) or Liquid Chromatography (LC).
- **Ionization:** Utilize Electron Ionization (EI) for fragmentation analysis or a soft ionization technique like Electrospray Ionization (ESI) to primarily observe the molecular ion.
- **Mass Analysis:** Scan a mass-to-charge (m/z) range appropriate for the expected molecular weight of the compound and its fragments (e.g., m/z 50-500).
- **Data Interpretation:** Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions. The isotopic pattern for bromine (^{79}Br and ^{81}Br in an approximate 1:1 ratio) should be clearly visible in the molecular ion cluster.


Workflow and Pathway Visualizations

The following diagrams illustrate the logical workflow for cross-validating analytical data and a common synthetic pathway for **3-(3-Bromophenyl)pyridine**.

Analytical Data Cross-Validation Workflow

[Click to download full resolution via product page](#)

Caption: A logical workflow for the cross-validation of analytical data.

[Click to download full resolution via product page](#)

Caption: A common synthetic route to **3-(3-Bromophenyl)pyridine**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. pubs.acs.org [pubs.acs.org]
- 2. rsc.org [rsc.org]
- To cite this document: BenchChem. [Cross-Validation of Analytical Data: A Comparative Guide to 3-(3-Bromophenyl)pyridine]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1282306#cross-validation-of-analytical-data-for-3-3-bromophenyl-pyridine\]](https://www.benchchem.com/product/b1282306#cross-validation-of-analytical-data-for-3-3-bromophenyl-pyridine)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com